molecular formula C15H18N2O3 B5756891 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide

Cat. No.: B5756891
M. Wt: 274.31 g/mol
InChI Key: JFRZRWQXBBUJEV-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide is a chemical compound characterized by the presence of a cyclohexene ring, an ethyl chain, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction involving cyclohexadiene.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where an ethyl halide reacts with the cyclohexene ring in the presence of a strong base.

    Formation of the Nitrobenzamide Group: The nitrobenzamide group is synthesized by nitration of benzene followed by amidation. The nitration involves the reaction of benzene with nitric acid and sulfuric acid, while the amidation involves the reaction of the nitrobenzene with an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Reactions: Large quantities of reactants are used in reactors designed for high yield and efficiency.

    Purification: The product is purified through crystallization, distillation, or chromatography to achieve the desired purity levels.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are employed under specific conditions.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines derived from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-Cyclohexenyl)ethylamine
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide is unique due to its specific combination of a cyclohexene ring, ethyl chain, and nitrobenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZRWQXBBUJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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